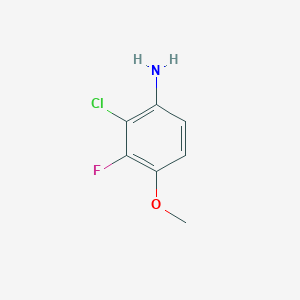

2-Chloro-3-fluoro-4-methoxyaniline

Descripción

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

Propiedades

Fórmula molecular |

C7H7ClFNO |

|---|---|

Peso molecular |

175.59 g/mol |

Nombre IUPAC |

2-chloro-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

Clave InChI |

AIVXYUAOWQOBPS-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)N)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Cloro-3-fluoro-4-metoxianilina normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la nitración de un precursor adecuado, seguido de la reducción para introducir el grupo amino. Los sustituyentes cloro y fluoro se introducen entonces mediante reacciones de halogenación. Por ejemplo, a partir de o-metilfenol, la nitración puede generar selectivamente un intermedio clave, que luego se somete a cloración e fluoración hidroxílicas para producir el compuesto deseado .

Métodos de Producción Industrial

La producción industrial de 2-Cloro-3-fluoro-4-metoxianilina puede implicar rutas sintéticas similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción controladas para asegurar un alto rendimiento y pureza. El proceso a menudo requiere medidas de seguridad estrictas debido a la manipulación de intermedios reactivos y reactivos peligrosos.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Cloro-3-fluoro-4-metoxianilina experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución Nucleofílica: Los sustituyentes cloro y fluoro pueden ser reemplazados por nucleófilos bajo condiciones apropiadas.

Oxidación y Reducción: El grupo amino puede ser oxidado a nitro o reducido para formar diferentes derivados.

Sustitución Aromática Electrofílica: El grupo metoxi activa el anillo de benceno hacia las reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica usando paladio sobre carbón o reducción química con borohidruro de sodio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varias anilinas sustituidas, mientras que la oxidación y la reducción pueden producir nitroanilinas o aminofenoles.

Aplicaciones Científicas De Investigación

2-Cloro-3-fluoro-4-metoxianilina encuentra aplicaciones en varias áreas de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: Investigada por su potencial actividad biológica y como bloque de construcción para compuestos bioactivos.

Medicina: Explorada por su posible uso en el desarrollo de fármacos y como precursor de ingredientes farmacéuticos activos.

Industria: Utilizado en la producción de tintes, pigmentos y polímeros debido a sus grupos funcionales reactivos

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-3-fluoro-4-metoxianilina implica su interacción con varios objetivos moleculares y vías. La presencia de grupos donadores de electrones y atractores de electrones en el anillo de benceno influye en su reactividad y afinidad de unión a los objetivos biológicos. El grupo amino puede formar enlaces de hidrógeno, mientras que los sustituyentes cloro y fluoro pueden participar en enlaces de halógeno e interacciones hidrofóbicas, afectando la actividad y selectividad general del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

- The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

Actividad Biológica

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

- Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.

- Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

- Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.

- Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position, methoxy at ortho | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position, methoxy at para | Lacks chloro group; distinct electronic properties |

| 3-Chloro-5-fluoro-4-methoxyaniline | Additional fluoro group | Unique due to specific arrangement of substituents |

| 5-Chloro-3-fluoro-2-methoxyaniline | Chloro at para position, fluoro at meta | Different reactivity due to positional changes |

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.